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molecular formula C9H10N2O3 B1296337 4-(Dimethylamino)-2-nitrobenzaldehyde CAS No. 56670-20-3

4-(Dimethylamino)-2-nitrobenzaldehyde

Cat. No. B1296337
M. Wt: 194.19 g/mol
InChI Key: DHLFXZQEAWYQLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06229020B1

Procedure details

In a nitrogen atmosphere, 51 g (0.33 mol) of phosphorus oxychloride (manufactured by Wako Pure Chemical Industries, Ltd.) were added dropwise to 88 ml of cooled dimethylformaldehyde (DMF). The dropping rate was adjusted so as to keep a temperature of 2° C. to 4° C. at the time of dropping, and stirring was further continued for 30 minutes at 2° C. after the completion of dropping. To this mixture, a 70-ml dimethylformamide solution of 54.8 g (0.33 mol) of N,N-dimethyl-3-nitroaniline (manufactured by Tokyo Kasei Kogyo Co., Ltd.) was added dropwise such that the reaction temperature does not exceed 5° C.; and the mixture was stirred for 2 hours as it was. Thereafter, temperature was gradually raised, and the mixture was stirred at 60° C. for one night. After being cooled to room temperature, the reaction liquid was poured into vigorously stirred 500 ml of ice water. The pH of the mixture was adjusted to about 8 with sodium acetate being added thereto, and the precipitated crystal was filtered out and dried, whereby 50.2 g of a crude product were obtained. This product was recrystallized from acetone/normal hexane, whereby 21 g of the aimed product were obtained (yield: 33%).
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
88 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
54.8 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
33%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.C[C:7](C)=[O:8].[CH3:10][N:11]([CH3:21])[C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([N+:18]([O-:20])=[O:19])[CH:13]=1.C([O-])(=O)C.[Na+]>CN(C)C=O>[CH3:10][N:11]([CH3:21])[C:12]1[CH:17]=[CH:16][C:15]([CH:7]=[O:8])=[C:14]([N+:18]([O-:20])=[O:19])[CH:13]=1 |f:3.4|

Inputs

Step One
Name
Quantity
51 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
88 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
ice water
Quantity
500 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
54.8 g
Type
reactant
Smiles
CN(C1=CC(=CC=C1)[N+](=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a temperature of 2° C. to 4° C.
CUSTOM
Type
CUSTOM
Details
does not exceed 5° C.
STIRRING
Type
STIRRING
Details
and the mixture was stirred for 2 hours as it
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, temperature was gradually raised
STIRRING
Type
STIRRING
Details
the mixture was stirred at 60° C. for one night
CUSTOM
Type
CUSTOM
Details
the reaction liquid
ADDITION
Type
ADDITION
Details
added
FILTRATION
Type
FILTRATION
Details
the precipitated crystal was filtered out
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
whereby 50.2 g of a crude product were obtained
CUSTOM
Type
CUSTOM
Details
This product was recrystallized from acetone/normal hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(C1=CC(=C(C=O)C=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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